molecular formula C21H21F3N2O4S B2471288 8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946262-10-8

8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2471288
CAS No.: 946262-10-8
M. Wt: 454.46
InChI Key: XZRHNYFPAVZCTB-UHFFFAOYSA-N
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Description

“8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane” is a complex organic compound that features multiple functional groups, including fluorobenzoyl, fluoro-methylbenzenesulfonyl, and diazaspirodecane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” likely involves multiple steps, including:

    Formation of the diazaspirodecane core: This might involve cyclization reactions using appropriate amine and ketone precursors.

    Introduction of the fluorobenzoyl group: This could be achieved through acylation reactions using 2,6-difluorobenzoyl chloride.

    Attachment of the fluoro-methylbenzenesulfonyl group: This step might involve sulfonylation reactions using 4-fluoro-3-methylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The fluorine atoms might be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Materials Science:

Biology

    Biochemical Probes: Could be used to study biological pathways and interactions.

Medicine

    Drug Development:

Industry

    Specialty Chemicals: Might be used in the production of specialty chemicals with specific functions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,6-Difluorobenzoyl)-4-(4-fluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • 8-(2,6-Difluorobenzoyl)-4-(3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Uniqueness

The presence of both fluorobenzoyl and fluoro-methylbenzenesulfonyl groups might confer unique chemical properties, such as increased stability, reactivity, or biological activity, compared to similar compounds.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O4S/c1-14-13-15(5-6-16(14)22)31(28,29)26-11-12-30-21(26)7-9-25(10-8-21)20(27)19-17(23)3-2-4-18(19)24/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRHNYFPAVZCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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